(N'-carbamimidoylcarbamimidoyl)azanium;chloride
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Overview
Description
Preparation Methods
Carbonyldiimidazole can be prepared straightforwardly by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces carbonyldiimidazole and imidazolium chloride as a byproduct. The crystalline product is obtained in approximately 90% yield after removing the side product and solvent .
Chemical Reactions Analysis
Carbonyldiimidazole undergoes several types of chemical reactions, including:
Amide Formation: It is used to convert amines into amides.
Carbamate Formation: It can convert alcohols into carbamates.
Urea Formation: It is used to form ureas from amines.
Ester Formation: It can convert alcohols into esters.
Common reagents and conditions for these reactions include the use of carbonyldiimidazole in anhydrous conditions to avoid hydrolysis, as it readily hydrolyzes to give back imidazole and carbon dioxide .
Scientific Research Applications
Carbonyldiimidazole is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Peptide Synthesis: It is used for the coupling of amino acids to form peptide bonds.
Organic Synthesis: It serves as a reagent in various organic reactions, including the formation of amides, carbamates, ureas, and esters.
Biotechnology: It is used to modify biomolecules and in the preparation of bioconjugates.
Mechanism of Action
The mechanism of action of carbonyldiimidazole involves its role as a coupling reagent. It reacts with carboxylic acids to form an activated intermediate, which then reacts with amines to form amides. This mechanism is driven by the formation of carbon dioxide as a byproduct, which helps drive the reaction to completion .
Comparison with Similar Compounds
Carbonyldiimidazole is often compared with other coupling reagents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). Unlike DCC and DIC, carbonyldiimidazole is less likely to cause side reactions and is easier to handle due to its solid-state form. Similar compounds include:
- Dicyclohexylcarbodiimide (DCC)
- N,N’-Diisopropylcarbodiimide (DIC)
- N,N’-Carbonyldiimidazole (CDI) .
Carbonyldiimidazole stands out due to its stability and ease of use in various organic synthesis applications.
Properties
IUPAC Name |
(N'-carbamimidoylcarbamimidoyl)azanium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N5.ClH/c3-1(4)7-2(5)6;/h(H7,3,4,5,6,7);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPUYTAEIPNGRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(=N)N)([NH3+])N.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=NC(=N)N)([NH3+])N.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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